molecular formula C18H23ClN2O2 B8098018 1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine CAS No. 885500-39-0

1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine

Cat. No.: B8098018
CAS No.: 885500-39-0
M. Wt: 334.8 g/mol
InChI Key: JVZAXENYZXSJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine is a piperidine derivative featuring three key substituents:

  • tert-butoxycarbonyl (Boc) group: A protective group commonly used to stabilize the amine functionality during synthetic procedures .
  • Cyano (-CN) group: Enhances electron-withdrawing properties and serves as a reactive handle for further functionalization.

Structurally, the compound combines a rigid piperidine core with substituents that modulate steric, electronic, and solubility profiles.

Properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)methyl]-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZAXENYZXSJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141026
Record name 1,1-Dimethylethyl 4-[(4-chlorophenyl)methyl]-4-cyano-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885500-39-0
Record name 1,1-Dimethylethyl 4-[(4-chlorophenyl)methyl]-4-cyano-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885500-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(4-chlorophenyl)methyl]-4-cyano-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, 4-aminopiperidine derivatives are treated with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding Boc-protected intermediates. This step ensures amine stability during subsequent alkylation or cyanation.

Cyanation at the 4-Position

Introducing the cyano group often employs nucleophilic displacement or Strecker synthesis. In one approach, 4-piperidone is treated with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂), followed by Boc protection. Alternatively, Pd-catalyzed cyanation using potassium cyanide has been reported, though this requires stringent temperature control (50–80°C) to avoid side reactions.

Alkylation with 4-Chlorobenzyl Groups

The 4-chlorobenzyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic substitution. Key considerations include solvent polarity and catalyst selection to enhance regioselectivity.

Friedel-Crafts Alkylation

Using AlCl₃ or FeCl₃ as catalysts, 4-chlorobenzyl chloride reacts with Boc-protected piperidine derivatives in anhydrous DCM. This method achieves moderate yields (60–75%) but risks over-alkylation. Recent improvements utilize microwave-assisted conditions (100°C, 30 min) to boost efficiency.

Nucleophilic Substitution

A two-step process involves:

  • Quaternization : Treating Boc-piperidine with 4-chlorobenzyl bromide in acetonitrile at reflux.

  • Cyanation : Displacing the bromide with sodium cyanide in dimethylformamide (DMF) at 80°C.
    This route affords higher purity (>95%) but demands rigorous exclusion of moisture.

Catalytic Hydrogenation and Debenzylation

Post-functionalization, catalytic hydrogenation removes benzyl protecting groups or reduces intermediates. For instance, Pd/C (5–10 wt%) under H₂ (1–5 bar) in methanol or ethanol at 50–80°C effectively debenzylates intermediates while preserving the Boc group. Platinum-based catalysts (e.g., PtO₂) are alternatives for sterically hindered substrates.

Optimized Synthetic Routes

Route A: Sequential Boc Protection and Alkylation

  • Boc Protection : 4-Aminopiperidine → Boc-4-aminopiperidine (yield: 90–95%).

  • Cyanation : Boc-4-aminopiperidine + TMSCN → Boc-4-cyano-piperidine (yield: 70–80%).

  • 4-Chlorobenzylation : Alkylation with 4-chlorobenzyl bromide (yield: 65–75%).

Advantages : Straightforward purification; minimal side products.
Limitations : Low functional group tolerance during cyanation.

Route B: Tandem Alkylation-Cyanation

  • Dual Functionalization : Boc-piperidine + 4-chlorobenzyl cyanide in presence of K₂CO₃ (DMF, 100°C).

  • One-Pot Reaction : Simultaneous introduction of cyano and benzyl groups (yield: 55–60%).

Advantages : Reduced steps; cost-effective.
Limitations : Competing side reactions lower yields.

Reaction Condition Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance cyanation rates but risk Boc group cleavage.

  • Ethers (THF, MTBE): Improve selectivity for alkylation steps.

Temperature and Catalysis

  • Cyanation : 50–60°C optimal for minimizing epimerization.

  • Hydrogenation : Higher temperatures (70–80°C) accelerate debenzylation without affecting Boc groups.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves Boc-protected intermediates.

  • HPLC : C18 columns (acetonitrile/water) ensure >99% purity for pharmaceutical-grade material.

Crystallization

  • n-Heptane/ethanol mixtures : Recrystallize final product (mp: 161–163°C) .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyano or chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, 4-chlorobenzyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: Potential use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and chlorobenzyl groups could play a role in binding to these targets, while the Boc group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Electronic Effects

  • Boc protection stabilizes the amine, enabling selective deprotection under acidic conditions for downstream modifications .

Physicochemical Properties

  • Thermal Stability : Boc-protected derivatives generally exhibit stability up to 150°C, though decomposition may occur under strong acidic/basic conditions .

Biological Activity

1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15H18ClN3O2
  • CAS Number : 180695-79-8

This compound features a piperidine ring with a cyano group and a chlorobenzyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key biochemical pathways. For instance, it can inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism.
  • Receptor Binding : It interacts with cell surface receptors, modulating signaling pathways that influence cellular functions such as proliferation and apoptosis .

Cellular Effects

This compound affects several cellular processes:

  • Cell Signaling : It influences signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
  • Gene Expression : The compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Toxicity and Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal toxic effects have been observed.
  • High Doses : Adverse effects such as hepatotoxicity and nephrotoxicity may occur at elevated concentrations.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant inhibition of cell growth in A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 5 to 15 µM .
  • Enzyme Selectivity : The compound displayed selectivity for certain kinases over others. It was identified as a potent inhibitor of PKB (Protein Kinase B), demonstrating a preference over PKA (Protein Kinase A), which is critical for developing targeted cancer therapies .

Applications in Medicinal Chemistry

This compound has potential applications in various therapeutic areas:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions like depression or anxiety.
  • Cancer Therapy : Given its cytotoxic properties against tumor cells, it may serve as a lead compound for developing new anticancer agents .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityCytotoxicity against A549 and MDA-MB-231
Enzyme InhibitionInhibition of cytochrome P450
Receptor ModulationInteraction with MAPK/ERK pathway
ToxicityHepatotoxicity at high doses

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the cyano group at the 4-position of the piperidine ring in 1-Boc-4-cyano-4-(4-chlorobenzyl)-piperidine?

  • Methodology : The cyano group can be introduced via nucleophilic substitution. For example, reacting 1-Boc-4-chloromethyl-4-(4-chlorobenzyl)piperidine with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C for 1 hour achieves substitution. Post-reaction, the product is extracted with diethyl ether, dried (MgSO₄), and purified via silica gel chromatography (hexane/EtOAc 3:1) .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the Boc group. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers purify this compound to ensure high yield and purity?

  • Methodology : Column chromatography on silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) effectively removes unreacted starting materials and byproducts. For compounds with poor solubility, recrystallization in ethanol or dichloromethane/hexane mixtures may be used .
  • Validation : Confirm purity via ¹H/¹³C NMR (e.g., absence of signals from Boc-deprotected byproducts) and HPLC (>98% purity) .

Q. What analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons), cyano group (no direct proton signal, inferred from carbon shifts at ~120 ppm), and 4-chlorobenzyl aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₂ClN₂O₂: 333.14) .
    • Supplementary Data : IR spectroscopy to verify nitrile absorption (~2200 cm⁻¹) and Boc carbonyl (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can low yields during cyano group installation be mitigated?

  • Optimization Strategies :

  • Replace KCN with safer alternatives like trimethylsilyl cyanide (TMSCN) under catalytic Lewis acid conditions.
  • Increase reaction temperature to 140°C in DMSO to enhance reactivity, but monitor Boc group stability via TLC .
    • Troubleshooting : If Boc deprotection occurs, reprotect the amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .

Q. How do researchers resolve discrepancies between computational predictions and experimental NMR data?

  • Case Study : If the 4-chlorobenzyl protons appear as a singlet instead of a doublet (predicted by DFT calculations), consider:

  • Conformational Analysis : Restricted rotation of the benzyl group may lead to equivalent proton environments.
  • Byproduct Identification : Use HSQC or COSY NMR to detect impurities like dehalogenated derivatives .
    • Validation : Cross-check with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in hexane/EtOAc) .

Q. What strategies prevent decomposition of the Boc group during prolonged reactions?

  • Preventive Measures :

  • Avoid protic solvents (e.g., water, methanol) and acidic conditions. Use inert atmospheres (N₂/Ar) to minimize oxidation.
  • For reactions requiring acidity (e.g., hydrolysis), replace Boc with more stable protecting groups like Cbz .
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC .

Q. How can researchers address poor solubility in aqueous media for biological assays?

  • Formulation Approaches :

  • Prepare dimethyl acetamide (DMA)/PEG 400 solutions (e.g., 10% v/v) for in vitro studies.
  • Synthesize water-soluble prodrugs by replacing Boc with a phosphate ester .
    • Validation : Measure solubility via shake-flask method and confirm stability in PBS (pH 7.4) over 24 hours .

Safety and Handling

Q. What safety protocols are critical when handling the 4-chlorobenzyl moiety?

  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. How should intermediates with reactive cyanide groups be stored?

  • Storage Conditions : Store at 2–8°C in airtight containers under nitrogen. Avoid exposure to light and moisture .
  • Monitoring : Regularly check for discoloration or gas evolution, which may indicate degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.